3-[(6-acetyl-2-naphthalenyl)amino]Alanine
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Overview
Description
(??)-ANAP hydrochloride is a fluorescent unnatural amino acid that is genetically encodable and polarity-sensitive. It is used extensively in molecular and cellular biology for specific fluorescent labeling. This compound is particularly valuable for its ability to provide insights into the structural dynamics of proteins and other biomolecules.
Mechanism of Action
Target of Action
3-[(6-acetyl-2-naphthalenyl)amino]Alanine, also known as (¡A)-ANAP or 2-Amino-3-[(6-acetyl-2-naphthyl)amino]propanoic acid, is primarily used in the synthesis of genetically encodable fluorescent unnatural amino acid L-3- (6-Acetylnaphthalen-2-ylamino)-2-aminopropanoic acid . The primary targets of this compound are proteins that can be labeled using fluorescent unnatural amino acids .
Mode of Action
The compound works by being incorporated into proteins at various positions, replacing traditional protein labeling mechanisms such as antibodies, GFP, and tags . This is facilitated by an orthogonal tRNA/synthetase pair that recognizes the compound and incorporates it at the site of amber stop codons in the coding sequence of the target protein .
Biochemical Pathways
The compound affects the protein synthesis pathway, specifically the process of translation. It is incorporated into proteins during translation, altering their structure and potentially their function . The exact downstream effects depend on the specific protein and the position at which the compound is incorporated.
Result of Action
The incorporation of this compound into proteins allows for the visualization of these proteins using fluorescence or confocal microscopy . This can provide valuable insights into the structure, localization, and function of the target proteins. For example, it has been used to visualize the hepatitis C virus (HCV) core protein .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of its incorporation into proteins can be affected by the conditions of the cellular environment, such as the pH, temperature, and presence of other molecules . Furthermore, the fluorescence of the compound, which is crucial for its use in protein visualization, can be affected by the local environment, including the pH and the presence of other fluorescent compounds.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Amino-3-[(6-acetyl-2-naphthyl)amino]propanoic acid are not fully understood due to limited research. As an amino acid, it likely interacts with various enzymes, proteins, and other biomolecules. Amino acids can influence the structure and function of proteins through their unique side chains or R groups . The R group of 2-Amino-3-[(6-acetyl-2-naphthyl)amino]propanoic acid, which includes a naphthyl ring, may confer unique properties.
Cellular Effects
Molecular Mechanism
The molecular mechanism of action of 2-Amino-3-[(6-acetyl-2-naphthyl)amino]propanoic acid is not well-studied. Amino acids can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 2-Amino-3-[(6-acetyl-2-naphthyl)amino]propanoic acid in laboratory settings are not well-documented due to limited research. The stability, degradation, and long-term effects on cellular function of amino acids can be influenced by various factors, including pH, temperature, and the presence of other molecules .
Dosage Effects in Animal Models
The effects of different dosages of 2-Amino-3-[(6-acetyl-2-naphthyl)amino]propanoic acid in animal models have not been reported in the literature. The effects of amino acids can vary with dosage, and high doses may have toxic or adverse effects .
Metabolic Pathways
The metabolic pathways involving 2-Amino-3-[(6-acetyl-2-naphthyl)amino]propanoic acid are not well-studied. Amino acids can be involved in various metabolic pathways, interacting with enzymes and cofactors, and influencing metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 2-Amino-3-[(6-acetyl-2-naphthyl)amino]propanoic acid within cells and tissues are not well-understood. Amino acids are typically transported across cell membranes through several mechanisms, including passive diffusion .
Subcellular Localization
The subcellular localization of 2-Amino-3-[(6-acetyl-2-naphthyl)amino]propanoic acid is not well-documented. Amino acids and their derivatives can be localized to specific compartments or organelles based on various factors, including targeting signals and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (??)-ANAP hydrochloride involves several steps. One common method starts with the preparation of nitroso-β-naphthol, which is then reduced to aminonaphthol using sodium hydrosulfite in an alkaline medium. The aminonaphthol is then precipitated as a hydrochloride salt by adding concentrated hydrochloric acid .
Industrial Production Methods
Industrial production of (??)-ANAP hydrochloride typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is usually obtained as a white to yellow solid, which is then purified and dried .
Chemical Reactions Analysis
Types of Reactions
(??)-ANAP hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the fluorescent properties of the compound.
Reduction: Reduction reactions can be employed to synthesize derivatives of (??)-ANAP hydrochloride.
Substitution: Substitution reactions are often used to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated solvents and strong bases like sodium hydroxide are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce new functional groups that enhance the compound’s fluorescent properties .
Scientific Research Applications
(??)-ANAP hydrochloride is widely used in scientific research due to its unique properties:
Chemistry: It is used as a fluorescent probe to study the structural dynamics of molecules.
Biology: In cellular biology, it is employed for specific fluorescent labeling of proteins and other biomolecules.
Industry: The compound is used in the development of new fluorescent dyes and probes for various industrial applications
Comparison with Similar Compounds
Similar Compounds
- L-dansylalanine
- L-(7-hydroxycoumrin-4-yl)ethylglycine
- Prodan analogs
Uniqueness
(??)-ANAP hydrochloride is unique due to its high sensitivity to environmental changes and its ability to be genetically encoded into proteins. This makes it a versatile tool for studying a wide range of biological processes at the molecular level. Compared to similar compounds, (??)-ANAP hydrochloride offers enhanced brightness and environmental sensitivity, making it particularly useful for fluorescence-based studies .
Biological Activity
3-[(6-acetyl-2-naphthalenyl)amino]Alanine, a compound with notable structural features, has garnered attention for its potential biological activities. This article explores the compound's antimicrobial properties, interactions with biological systems, and relevant case studies.
Structural Overview
This compound is characterized by the presence of a naphthalene moiety linked to an amino acid backbone. This structural configuration is believed to contribute to its biological activities, particularly in antimicrobial and cytotoxic applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial effects of this compound. The compound exhibits significant activity against various bacterial strains, which can be attributed to its ability to disrupt bacterial cell membranes and inhibit growth. The following table summarizes its antimicrobial efficacy against selected pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Disruption of cell membrane integrity |
Escherichia coli | 64 µg/mL | Inhibition of cell wall synthesis |
Pseudomonas aeruginosa | 128 µg/mL | Interference with metabolic pathways |
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.
Case Studies and Research Findings
- Study on Antimicrobial Properties : A study conducted by researchers demonstrated that the compound significantly reduced the growth of both Gram-positive and Gram-negative bacteria. The researchers noted that modifications to the naphthalene ring could enhance its antimicrobial potency, indicating a structure-activity relationship that warrants further investigation.
- Cytotoxic Effects : In vitro assays have shown that this compound exhibits cytotoxic effects on cancer cell lines. For instance, the compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, revealing IC50 values of 15 µM and 20 µM, respectively. The cytotoxic mechanism appears to involve apoptosis induction through mitochondrial pathways.
- Mechanistic Studies : Further mechanistic studies revealed that the compound induces oxidative stress in cancer cells, leading to increased reactive oxygen species (ROS) levels. This oxidative stress is believed to trigger apoptotic pathways, making it a candidate for further development in cancer therapeutics .
Properties
IUPAC Name |
3-[(6-acetylnaphthalen-2-yl)amino]-2-aminopropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-9(18)10-2-3-12-7-13(5-4-11(12)6-10)17-8-14(16)15(19)20/h2-7,14,17H,8,16H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZCXMNMUMGDJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NCC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.